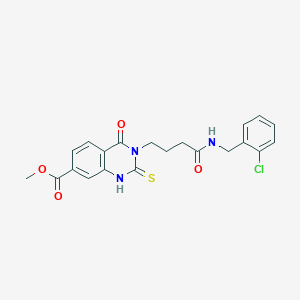

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

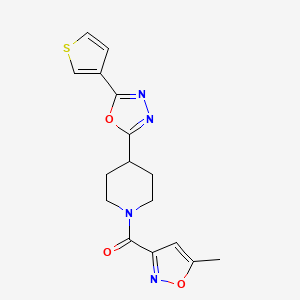

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Disposition

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, also known as PF-06282999, is recognized for its role as an irreversible inactivator of the myeloperoxidase enzyme. This compound is studied for its potential in treating cardiovascular diseases. Noteworthy is its stability against metabolic turnover from liver microsomes and hepatocytes, which leads to a preference for elimination via nonmetabolic routes, suggesting a reduced risk of idiosyncratic toxicity. It exhibits moderate plasma protein binding across species, with renal excretion being the principal clearance mechanism in humans, as deduced from pharmacokinetics in preclinical species and human studies (Dong et al., 2016).

Herbicide Metabolism and Environmental Impact

The compound's structural analogs, mainly chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, are widely utilized in agriculture. These herbicides undergo metabolic transformations that are pivotal in understanding their environmental impact and potential carcinogenicity. The metabolism of these compounds involves complex pathways, producing various metabolites, which have significant implications on their environmental behavior and toxicity (Coleman et al., 2000). The degradation of alachlor in soils, an area of environmental concern, follows first-order kinetics, with the process being influenced by soil properties and amendments, highlighting the importance of understanding soil-herbicide interactions for environmental safety and agricultural practices (Rodríguez-Cruz & Lacorte, 2005).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium thiomethoxide and 5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "ethyl chloroacetate", "sodium thiomethoxide", "5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 5-chloro-2-methoxyaniline is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide.", "Step 2: N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide is then reacted with sodium thiomethoxide in a polar aprotic solvent such as DMF or DMSO to form the corresponding thioester intermediate.", "Step 3: The thioester intermediate is then reacted with 5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine or potassium carbonate to form the final product, N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |

CAS No. |

1223765-63-6 |

Molecular Formula |

C21H20ClN3O6S2 |

Molecular Weight |

509.98 |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |

InChI Key |

CIPGIMNZMLPIAA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

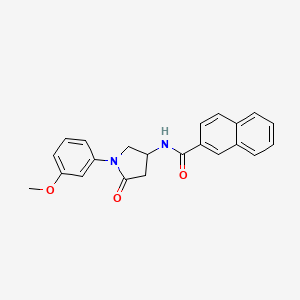

![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)

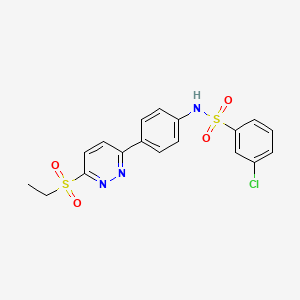

![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)

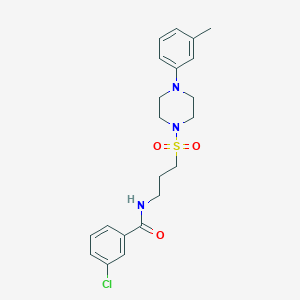

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)

![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)